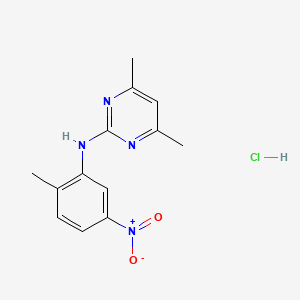![molecular formula C16H17FN2O3S2 B4168391 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4168391.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in cancer treatment. FMPA is a small molecule inhibitor that targets the enzyme methionine aminopeptidase 2 (MetAP2), which plays a crucial role in the growth and survival of cancer cells. In
Mecanismo De Acción
FMPA targets the enzyme N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide, which is involved in the processing of newly synthesized proteins. By inhibiting N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide, FMPA disrupts protein synthesis and induces apoptosis in cancer cells. FMPA has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
FMPA has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. FMPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, FMPA has been shown to have an effect on lipid metabolism, which may be relevant in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPA has several advantages for lab experiments, including its high potency and selectivity for N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide, its low toxicity in normal cells and tissues, and its ability to enhance the efficacy of chemotherapy drugs. However, FMPA has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
Direcciones Futuras
There are several future directions for the development of FMPA. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of formulations that improve the solubility and stability of FMPA. In addition, further studies are needed to investigate the potential of FMPA in the treatment of other diseases, such as Alzheimer's disease and tuberculosis. Finally, clinical trials are needed to evaluate the safety and efficacy of FMPA in cancer treatment.
Aplicaciones Científicas De Investigación
FMPA has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that FMPA inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. FMPA has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment. In addition, FMPA has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and tuberculosis.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-11(16(20)18-13-4-3-5-14(10-13)23-2)19-24(21,22)15-8-6-12(17)7-9-15/h3-11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVKFCCGRPBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4168316.png)

![ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate](/img/structure/B4168341.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4168346.png)
![5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168352.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4168371.png)
![2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4168380.png)
![2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4168386.png)




![N-(4-chlorophenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168408.png)
![N-(4-methylbenzyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4168415.png)